3-Bromo-2-chloropyridine 1-oxide
CAS No.:
Cat. No.: VC14413987
Molecular Formula: C5H3BrClNO
Molecular Weight: 208.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H3BrClNO |
---|---|
Molecular Weight | 208.44 g/mol |
IUPAC Name | 3-bromo-2-chloro-1-oxidopyridin-1-ium |
Standard InChI | InChI=1S/C5H3BrClNO/c6-4-2-1-3-8(9)5(4)7/h1-3H |
Standard InChI Key | KBAAEGJNRQFGSP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C([N+](=C1)[O-])Cl)Br |
Introduction
Chemical Identity and Structural Features
3-Bromo-2-chloropyridine 1-oxide belongs to the class of N-oxidized pyridines, where the nitrogen atom in the pyridine ring is bonded to an oxygen atom, forming a dipolar structure. This modification enhances the ring's electrophilicity, making it amenable to nucleophilic substitution reactions. Key identifiers include:
Property | Value |
---|---|
CAS Number | 1373126-39-6 |
IUPAC Name | 3-Bromo-2-chloro-1-oxidopyridin-1-ium |
Molecular Formula | |
Molecular Weight | 208.44 g/mol |
SMILES | ClC1N+=CC=CC=1Br |
InChI Key | KBAAEGJNRQFGSP-UHFFFAOYSA-N |
The compound’s structure has been validated via spectroscopic methods, including NMR and mass spectrometry . The N-oxide group introduces polarity, influencing solubility and interaction with biological targets .
Physicochemical Properties
While experimental data for 3-bromo-2-chloropyridine 1-oxide remain limited, properties can be inferred from analogous N-oxidized pyridines:
Property | Value | Source |
---|---|---|
Density | ~1.7 g/cm³ (estimated) | |
Boiling Point | Not reported | - |
Melting Point | Not reported | - |
Solubility | Moderate in polar solvents | |
LogP (Partition Coefficient) | ~2.11 (estimated) |
The compound’s stability under normal conditions is attributed to the aromatic pyridine ring, though it decomposes upon exposure to strong oxidizers or acids, releasing toxic gases like hydrogen bromide and chlorine .
Synthesis and Production
Oxidation of 3-Bromo-2-chloropyridine
The most common synthesis involves oxidizing 3-bromo-2-chloropyridine using peracids (e.g., meta-chloroperbenzoic acid) or hydrogen peroxide in acetic acid . The reaction mechanism proceeds via electrophilic attack on the nitrogen atom, forming the N-oxide:
Yields vary depending on reaction conditions, with optimized protocols achieving >90% purity .
Alternative Routes
Patents describe indirect methods where bromination and chlorination are performed post-oxidation . For example, halogenation of pyridine N-oxide derivatives using or in the presence of Lewis catalysts .
GHS Parameter | Detail |
---|---|
Signal Word | Warning |
Hazard Statements | H315 (Skin irritation) |
H319 (Eye irritation) | |
Precautionary Measures | P264 (Wash skin thoroughly) |
P280 (Wear protective gloves) |
Exposure Control
Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Engineering controls such as fume hoods and adequate ventilation are recommended to minimize inhalation risks .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
3-Bromo-2-chloropyridine 1-oxide is a key building block in synthesizing bicyclic pyridinones, a class of compounds investigated for kinase inhibition and antiviral activity . For instance, patents disclose its use in preparing derivatives targeting respiratory syncytial virus (RSV) and hepatitis C .
Ligand Design
The N-oxide group enhances metal-binding capacity, making the compound useful in designing catalysts for asymmetric synthesis. Its application in palladium-catalyzed cross-coupling reactions has been explored for constructing complex aromatic systems .
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